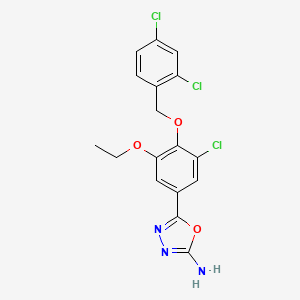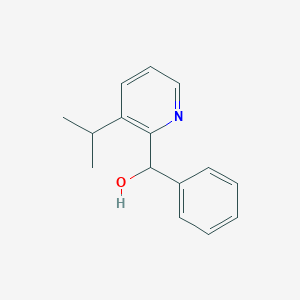
(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, an oxadiazole ring, and a carbamimidothioate moiety, which together contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the carbamimidothioate moiety is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and other products that require specific chemical properties.
Mecanismo De Acción
The mechanism of action of (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate include other oxadiazole derivatives, methoxyphenyl compounds, and carbamimidothioate-containing molecules. Examples include:
- (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamate
- (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl thiocarbamate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H12N4O2S |
|---|---|
Peso molecular |
264.31 g/mol |
Nombre IUPAC |
[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl carbamimidothioate |
InChI |
InChI=1S/C11H12N4O2S/c1-16-8-5-3-2-4-7(8)10-14-9(17-15-10)6-18-11(12)13/h2-5H,6H2,1H3,(H3,12,13) |
Clave InChI |
MEIMODWKRZZXKB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NOC(=N2)CSC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11785541.png)

![1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785556.png)



![6-Ethyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785580.png)
![7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11785583.png)




